
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, commonly known as 'PCE', is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. PCE was first synthesized in the 1970s and has been used in scientific research to study the mechanisms of action of dissociative anesthetics.
作用機序
PCE acts as an NMDA receptor antagonist, which means it blocks the action of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, PCE produces dissociative anesthesia, which is characterized by a loss of sensation and perception.
Biochemical and Physiological Effects:
PCE has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. PCE has also been shown to produce neurotoxic effects in the brain, particularly in the hippocampus and cortex.
実験室実験の利点と制限
One advantage of using PCE in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful reference compound in studies that investigate the effects of dissociative anesthetics. However, one limitation of using PCE is that it is a controlled substance and requires special permits for use in research.
将来の方向性
There are several future directions for research on PCE. One direction is to investigate the effects of PCE on different brain regions and neurotransmitter systems. Another direction is to investigate the potential therapeutic uses of PCE, such as in the treatment of depression or anxiety disorders. Additionally, more research is needed to understand the long-term effects of PCE use on the brain and behavior.
In conclusion, PCE is a dissociative anesthetic drug that has been used in scientific research to study the mechanisms of action of dissociative anesthetics. The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. PCE acts as an NMDA receptor antagonist and produces dissociative anesthesia. PCE has several advantages and limitations for use in lab experiments, and there are several future directions for research on PCE.
合成法
The synthesis of PCE involves the reaction of 1,2-ethanediamine with 4-phenylcyclohexanone in the presence of diethylamine. The reaction yields PCE as a white crystalline solid with a melting point of 83-84°C. The purity of PCE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
PCE has been used in scientific research to study the mechanisms of action of dissociative anesthetics. It is commonly used as a reference compound in studies that investigate the structure-activity relationships of arylcyclohexylamine derivatives. PCE has also been used in studies that investigate the effects of dissociative anesthetics on the brain and behavior.
特性
IUPAC Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-3-20(4-2)15-14-19-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-19H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOOEIFOYZLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-(4-phenylcyclohexyl)ethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetic acid](/img/structure/B5065890.png)
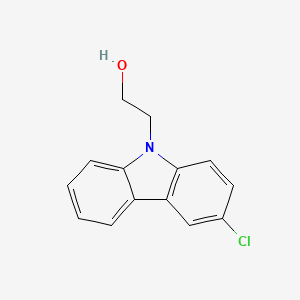
![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
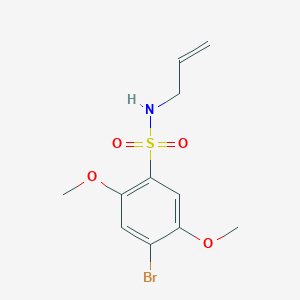
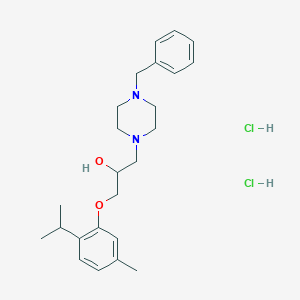
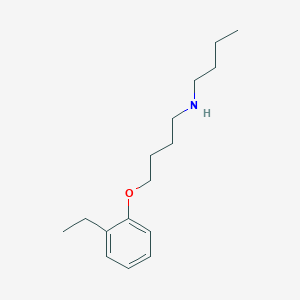
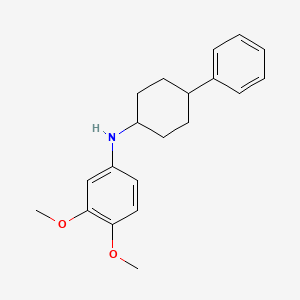
![2-ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5065984.png)
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
